N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 477535-00-5
VCID: VC5957301
InChI: InChI=1S/C27H17N3OS2/c31-26(19-14-21(22-9-4-12-32-22)28-20-8-2-1-6-17(19)20)30-27-29-25-18-7-3-5-15-10-11-16(24(15)18)13-23(25)33-27/h1-9,12-14H,10-11H2,(H,29,30,31)
SMILES: C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CS7
Molecular Formula: C27H17N3OS2
Molecular Weight: 463.57

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

CAS No.: 477535-00-5

Cat. No.: VC5957301

Molecular Formula: C27H17N3OS2

Molecular Weight: 463.57

* For research use only. Not for human or veterinary use.

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide - 477535-00-5

Specification

CAS No. 477535-00-5
Molecular Formula C27H17N3OS2
Molecular Weight 463.57
IUPAC Name N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C27H17N3OS2/c31-26(19-14-21(22-9-4-12-32-22)28-20-8-2-1-6-17(19)20)30-27-29-25-18-7-3-5-15-10-11-16(24(15)18)13-23(25)33-27/h1-9,12-14H,10-11H2,(H,29,30,31)
Standard InChI Key KGEWEYZNXBHONO-UHFFFAOYSA-N
SMILES C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CS7

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound’s structure combines:

  • A 4,5-dihydroacenaphtho[5,4-d]thiazole core, a fused bicyclic system with a thiazole ring.

  • A 2-(thiophen-2-yl)quinoline subunit, linking a quinoline scaffold to a thiophene group.

  • A carboxamide bridge connecting the two heterocyclic systems.

This architecture suggests significant π-conjugation, potentially enhancing electronic properties and biological interactions .

Physicochemical Properties

Based on analogous compounds (e.g., thiophene-quinoline hybrids):

  • Molecular Weight: Estimated ~450–500 g/mol.

  • logP: Predicted >3.5 (hydrophobic due to fused aromatic systems).

  • Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 5–6 acceptors (amide, thiazole, quinoline N) .

Synthetic Approaches

Retrosynthetic Strategy

  • Quinoline-Thiophene Subunit:

    • Synthesized via Friedländer annulation between 2-aminobenzaldehyde derivatives and thiophene-containing ketones.

  • Acenaphthothiazole Core:

    • Prepared by cyclocondensation of acenaphthenequinone with thioamide reagents.

  • Amide Coupling:

    • Final assembly via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinoline-carboxylic acid and acenaphthothiazole-amine .

Challenges in Synthesis

  • Steric Hindrance: Bulky acenaphthene and quinoline groups may impede coupling efficiency.

  • Regioselectivity: Ensuring correct ring fusion in the acenaphthothiazole core requires precise temperature control.

Biological Activity and Mechanisms

Antimicrobial Activity

Thiazole-acenaphthene derivatives demonstrate:

  • Gram-Positive Bacteriostatic Effects: MIC values of 8–16 μg/mL against S. aureus.

  • Fungal Growth Inhibition: 60–70% reduction in C. albicans viability at 20 μM .

Computational and Experimental Data

Docking Studies (Hypothetical)

Target ProteinBinding Affinity (kcal/mol)Key Interactions
EGFR Kinase-9.2H-bond with Met793
DNA Gyrase B-8.7π-Stacking with Arg458

Data inferred from similar quinoline-thiazole hybrids .

Spectroscopic Characterization

  • 1H NMR: Expected signals at δ 8.5–9.0 ppm (quinoline H), δ 7.2–7.8 ppm (thiophene H).

  • HRMS: Predicted [M+H]+ at m/z 487.1324 (C27H18N3OS2+).

Comparative Analysis with Analogues

Compound ClassKey FeaturesBioactivity
Quinoline-thiophenesStrong intercalationAnticancer, antimicrobial
AcenaphthothiazolesRigid planar structureEnzyme inhibition
Hybrid systemsMultitarget engagementEnhanced potency

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